Pulvinic acid

Description

This compound is a natural product found in Candelaria concolor and Aspergillus terreus with data available.

Properties

CAS No. |

26548-70-9 |

|---|---|

Molecular Formula |

C18H12O5 |

Molecular Weight |

308.3 g/mol |

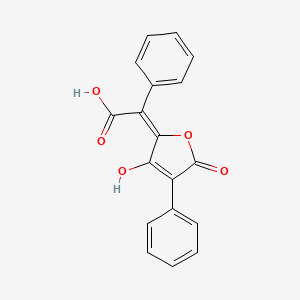

IUPAC Name |

(2E)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetic acid |

InChI |

InChI=1S/C18H12O5/c19-15-13(11-7-3-1-4-8-11)18(22)23-16(15)14(17(20)21)12-9-5-2-6-10-12/h1-10,19H,(H,20,21)/b16-14+ |

InChI Key |

CMFBGFRHPQTELQ-JQIJEIRASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(/C(=C(/C3=CC=CC=C3)\C(=O)O)/OC2=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C3)C(=O)O)OC2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Pulvinic Acid Biosynthesis Pathway in Lichens

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pulvinic acid biosynthesis pathway in lichens. It covers the core biochemical steps, key enzymes, quantitative data on metabolite occurrence, and detailed experimental protocols for the extraction and analysis of these compounds.

Introduction to Pulvinic Acids

Pulvinic acids are a class of yellow pigments found in various lichens and fungi. They are derived from the shikimate pathway and are characterized by a γ-butyrolactone ring linked to a diphenylmaleic anhydride (B1165640) or a related structure. These secondary metabolites are of significant interest to researchers due to their wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic properties, making them potential candidates for drug development. In lichens, these compounds are believed to play a role in protecting the organism from UV radiation and herbivores.

The this compound Biosynthesis Pathway

The biosynthesis of pulvinic acids in lichens and fungi begins with the aromatic amino acids L-phenylalanine and L-tyrosine, which are products of the shikimate pathway. The pathway can be broadly divided into three main stages: formation of arylpyruvic acids, dimerization and cyclization, and subsequent modifications.

Stage 1: Formation of Arylpyruvic Acids

The initial step involves the deamination of L-phenylalanine and L-tyrosine to their corresponding α-keto acids, phenylpyruvic acid and 4-hydroxyphenylpyruvic acid, respectively. This reaction is catalyzed by an aromatic amino acid aminotransferase (AAA) , a pyridoxal-5-phosphate (PLP)-dependent enzyme.[1][2][3][4]

Stage 2: Dimerization and Oxidative Ring Cleavage

Two molecules of the arylpyruvic acids undergo a series of reactions, including dimerization and oxidative cleavage, to form the core this compound precursor, atromentin. This part of the pathway is thought to involve a 4-hydroxyphenylpyruvate dioxygenase (HPPD)-like enzyme , which catalyzes a complex reaction involving decarboxylation and aromatic ring oxygenation.[5][6][7] From atromentin, the pathway branches to form various this compound derivatives.

Stage 3: Formation of this compound Derivatives

Atromentin serves as a key intermediate that can be further oxidized to form xerocomic acid.[8][9] Subsequent enzymatic or non-enzymatic modifications of these precursors lead to the diverse array of this compound derivatives found in lichens, such as vulpinic acid, rhizocarpic acid, and epanorin.[10][11][12]

Below is a diagram illustrating the core biosynthetic pathway.

Key Enzymes in the Pathway

-

Aromatic Amino Acid Aminotransferase (AAA): These enzymes are crucial for the initial step of the pathway, converting aromatic amino acids to their corresponding arylpyruvates.[1][2] They belong to the family of transferases and utilize pyridoxal (B1214274) phosphate (B84403) as a cofactor.[2][3]

-

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPDs are non-heme iron(II)-dependent oxygenases that catalyze the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598) in the tyrosine catabolism pathway.[6][7] In the this compound pathway, an HPPD-like enzyme is proposed to be involved in the complex dimerization and oxidative ring cleavage of arylpyruvates to form atromentin. These enzymes are targets for some herbicides and are being investigated as potential antifungal targets.[7][13]

Quantitative Data on this compound Derivatives in Lichens

The concentration of this compound derivatives can vary significantly between different lichen species and even within the same species depending on environmental conditions. The following table summarizes some reported quantitative data for related secondary metabolites in lichens.

| Lichen Species | Secondary Metabolite | Concentration (mg/g dry weight) | Reference |

| Parmotrema tinctorum | Orsellinic acid | 6.7 ± 1.9 | [14] |

| Parmotrema tinctorum | Lecanoric acid | 376.9 ± 13.5 | [14] |

| Parmotrema tinctorum | Atranorin | 11.8 ± 1.8 | [14] |

| Trypethellium virens | Total Phenolics | 0.63 ± 0.007 | [15] |

| Phaeographis dendritica | Total Phenolics | 0.46 ± 0.0024 | [15] |

Experimental Protocols

The study of the this compound biosynthesis pathway involves the extraction, separation, and identification of the relevant metabolites and enzymes.

Extraction of Pulvinic Acids from Lichen Thalli

A general protocol for the extraction of secondary metabolites from lichens is as follows:

-

Sample Preparation: Clean the lichen thalli of any debris and dry them. Grind the dried thalli into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Maceration: Soak the powdered lichen material (e.g., 10 g) in a suitable solvent such as acetone (B3395972) or methanol (B129727) (e.g., 500 mL) for 24 hours with continuous stirring.[16]

-

Other methods like ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) can also be used for improved efficiency.[17][18]

-

-

Concentration: After the extraction period, filter the mixture to remove the solid lichen material. Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude extract of the secondary metabolites.[16]

-

Storage: Store the dried extract at 4°C for further analysis.[16]

Analytical Methods for Separation and Identification

Thin-Layer Chromatography (TLC)

TLC is a common method for the initial separation and identification of lichen compounds.[19]

-

Stationary Phase: Silica gel 60 F254 aluminum plates.[16]

-

Mobile Phase: A mixture of solvents is used to separate the compounds based on their polarity. A common solvent system is cyclohexane/ethyl acetate/acetic acid in various ratios (e.g., 5:1:0.4).[16]

-

Visualization: The separated spots can be visualized under UV light (254 nm) and by spraying with a developing agent like 10% sulfuric acid followed by heating, which produces characteristic colors for different compounds.[16][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and reliable technique for the identification and quantification of this compound derivatives.[20]

-

Column: A reversed-phase column, such as a C18 column, is typically used.[14][21]

-

Mobile Phase: A gradient elution with a mixture of an acidified aqueous solvent (e.g., water with phosphoric acid) and an organic solvent (e.g., methanol) is often employed.[14][22]

-

Detection: A photodiode array (PDA) detector is commonly used to obtain UV spectra of the eluting compounds, which aids in their identification.[20] A typical analytical wavelength is around 302 nm.[22]

-

Quantification: The concentration of specific compounds can be determined by comparing the peak areas to those of known standards.

The following diagram shows a typical workflow for the analysis of lichen secondary metabolites.

Enzyme Assays

Studying the enzymes of the this compound pathway requires specific assays to measure their activity.[23][24][25][26]

-

General Principle: Enzyme assays typically measure the rate of substrate consumption or product formation over time. This can be monitored using spectrophotometry or fluorometry if the substrate or product has a distinct absorbance or fluorescence spectrum.

-

Aromatic Amino Acid Aminotransferase Assay:

-

Prepare a reaction mixture containing the purified enzyme, the aromatic amino acid substrate (e.g., L-tyrosine), and the amino group acceptor (e.g., α-ketoglutarate) in a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction at various time points.

-

The formation of the arylpyruvate product can be monitored by HPLC or by a colorimetric reaction. For example, the Salkowski reagent can be used to detect indole-3-pyruvic acid, a product of tryptophan transamination.[3]

-

Conclusion and Future Directions

The this compound biosynthesis pathway in lichens represents a fascinating area of natural product chemistry. While the general outline of the pathway is understood, further research is needed to fully characterize the specific enzymes involved, particularly in lichens. The elucidation of the complete enzymatic cascade and its regulation will not only enhance our fundamental understanding of lichen biology but also open up new avenues for the biotechnological production of these valuable bioactive compounds for pharmaceutical and other applications.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Aromatic-amino-acid transaminase - Wikipedia [en.wikipedia.org]

- 3. Biochemical characterization of plant aromatic aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. First Total Synthesis of Chalcitrin - ChemistryViews [chemistryviews.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Characterization, and Bioactivity of the Lichen Pigments Pulvinamide, Rhizocarpic Acid, and Epanorin and Congeners | Microbial Screening Technologies [microbialscreening.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and Development of 4-Hydroxyphenylpyruvate Dioxygenase as a Novel Crop Fungicide Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lichen.ru.ac.th [lichen.ru.ac.th]

- 15. Antioxidant and antimicrobial activities and GC/MS-based phytochemical analysis of two traditional Lichen species Trypethellium virens and Phaeographis dendritica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Workflow for the Analysis of Lichen Secondary Metabolites | Consortium of Lichen Herbaria / Consorcio Herbarios de Líquenes [help.lichenportal.org]

- 20. Natural Product Investigation in Lichens: Extraction and HPLC Analysis of Secondary Compounds in Mycobiont Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. 酵素活性測試 [sigmaaldrich.com]

- 24. Protein and Enzyme Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. A panel of colorimetric assays to measure enzymatic activity in the base excision DNA repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Fungal Sources of Pulvinic Acid Derivatives: A Technical Guide for Researchers

An in-depth exploration of the natural origins, biosynthesis, and experimental analysis of pulvinic acid derivatives from fungal sources, tailored for researchers, scientists, and drug development professionals.

This compound and its derivatives represent a diverse class of secondary metabolites found predominantly in fungi, particularly within the order Boletales. These compounds are of significant interest due to their vibrant colors and a wide range of biological activities. This technical guide provides a comprehensive overview of the fungal sources of these molecules, their biosynthetic pathways, and detailed experimental protocols for their study.

Fungal Producers of this compound Derivatives

A variety of fungi are known to produce this compound derivatives. The table below summarizes the major compounds and the fungal species from which they have been isolated.

| This compound Derivative | Fungal Source(s) | Key References |

| Atromentin (B1665312) | Paxillus involutus, Serpula lacrymans, Tapinella panuoides, Suillus bovinus | [1][2][3] |

| Xerocomic acid | Boletus chrysenteron (Xerocomellus chrysenteron), Serpula lacrymans, Boletus calopus, Suillus bovinus | [4][5][6] |

| Variegatic acid | Suillus variegatus, Boletus calopus, Serpula lacrymans, Tylopilus ballouii | [5][6][7] |

| Involutin | Paxillus involutus | [2][8][9] |

| Gomphidic acid | Gomphidius glutinosus | [10] |

| Pinastric acid | Lepraria flava (a lichenized fungus) | [10] |

| Vulpinic acid | Pulveroboletus ravenelii | [11] |

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives in fungi originates from the shikimate pathway, with L-tyrosine serving as the primary precursor. The central intermediate for this class of pigments is atromentin.[1]

The initial step involves the dimerization of two molecules of 4-hydroxyphenylpyruvic acid, which is derived from L-tyrosine. This reaction is catalyzed by a multi-domain enzyme known as atromentin synthetase, a non-ribosomal peptide synthetase (NRPS)-like enzyme. The genes encoding atromentin synthetase and an associated L-tyrosine:2-oxoglutarate aminotransferase are often found clustered together in the fungal genome.[1]

From atromentin, a series of enzymatic modifications, including hydroxylations, lead to the diverse array of this compound derivatives. For instance, xerocomic acid is a precursor to variegatic acid.[5] While the complete biosynthetic pathways for all derivatives are not yet fully elucidated, it is understood that various oxidoreductases, including hydroxylases and dioxygenases, play a crucial role in these transformations.

Below is a diagram illustrating the proposed biosynthetic pathway.

Experimental Protocols

Extraction of this compound Derivatives from Fungal Fruiting Bodies

This protocol provides a general method for the extraction of this compound derivatives from the fruiting bodies of Boletales.

Materials:

-

Fresh or dried fungal fruiting bodies

-

Ethyl acetate (B1210297)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Sample Preparation: Fresh fungal material should be cleaned of debris and either used immediately or freeze-dried. Dried material should be ground into a fine powder.

-

Extraction:

-

Macerate the fungal material in methanol or acetone (e.g., 10 g of dried powder in 100 mL of solvent) at room temperature for 24 hours.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process with fresh solvent to ensure complete extraction.

-

-

Solvent Partitioning:

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated aqueous extract.

-

Acidify the aqueous extract to approximately pH 2-3 with HCl.

-

Transfer the acidified extract to a separatory funnel and partition with an equal volume of ethyl acetate.

-

Separate the ethyl acetate layer and repeat the partitioning of the aqueous layer twice more with fresh ethyl acetate.

-

-

Concentration: Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure to yield the crude extract containing this compound derivatives.

HPLC Analysis of this compound Derivatives

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the separation and quantification of this compound derivatives.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient would be to start with a low percentage of B and gradually increase it over time to elute the compounds. An example gradient is:

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B

-

30-35 min: 90-10% B (linear gradient)

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: this compound derivatives typically have strong absorbance in the UV-Vis region. A wavelength of 280 nm or 365 nm is often used for detection.

-

Sample Preparation: Dissolve the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Quantification: For quantitative analysis, create a calibration curve using pure standards of the respective this compound derivatives.

Summary of Quantitative Data

While extensive quantitative data across a wide range of species is still an area of active research, the following table provides some reported values for context.

| Fungal Species | This compound Derivative | Concentration (approx.) | Reference |

| Chalciporus piperatus | Chalcitrin (a xerocomic acid dimer) | ~6.7 mg/kg fresh weight | [12] |

| Boletus calopus | Atromentic acid, Variegatic acid, Xerocomic acid | IC50 values on CYP3A4: 65.1 µM, 2.2 µM, 2.4 µM respectively | [6] |

| Suillus bovinus | Atromentic acid, Variegatic acid, Xerocomic acid | IC50 values on CYP3A4: 65.1 µM, 2.2 µM, 2.4 µM respectively | [6] |

Note: IC50 values represent the concentration required to inhibit 50% of the activity of the cytochrome P450 3A4 enzyme and are not direct measures of the concentration in the fungal tissue.

Mandatory Visualization: Signaling Pathway Logic

The regulation of this compound biosynthesis is a complex process influenced by various environmental and developmental cues. The diagram below illustrates the logical relationships in the signaling pathway leading to the production of these compounds.

This guide provides a foundational understanding for researchers interested in the fascinating world of fungal this compound derivatives. Further research is needed to fully elucidate the quantitative distribution of these compounds across a broader range of fungal species and to completely unravel the intricacies of their biosynthetic pathways and regulation.

References

- 1. Characterization of the atromentin biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 5. Variegatic acid - Wikipedia [en.wikipedia.org]

- 6. In vitro inhibitory effects of this compound derivatives isolated from Chinese edible mushrooms, Boletus calopus and Suillus bovinus, on cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungal variegatic acid and extracellular polysaccharides promote the site-specific generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involutin Is an Fe3+ Reductant Secreted by the Ectomycorrhizal Fungus Paxillus involutus during Fenton-Based Decomposition of Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paxillus involutus - Wikipedia [en.wikipedia.org]

- 10. Synthesis of the this compound pigments of lichen and fungi - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Pulvinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvinic acid, a naturally occurring pigment found in various lichens and fungi, has garnered significant interest in the scientific community for its diverse biological activities.[1] Derived biosynthetically from the aromatic amino acids phenylalanine and tyrosine, this γ-lactone derivative forms the core scaffold for a range of pigments.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (2E)-(5-Hydroxy-3-oxo-4-phenyl-2(3H)-furanylidene)(phenyl)acetic acid, possesses a distinct chemical structure characterized by a butenolide core.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₂O₅ | [3] |

| Molar Mass | 308.289 g/mol | [3] |

| Appearance | Orange Powder | [3] |

| Melting Point | 216-217°C | [3] |

| Boiling Point | 544.4°C at 760 mmHg | [3] |

| Density | 1.475 g/cm³ | [3] |

| Solubility | Soluble in water, ethanol, methanol, DMF, and DMSO. | [3] |

Biosynthesis

The biosynthesis of this compound originates from the shikimate pathway, starting with the aromatic amino acids phenylalanine and tyrosine. The process involves the dimerization and oxidative ring-cleavage of arylpyruvic acids. This biosynthetic route also leads to the formation of related pulvinones.[2]

Figure 1: Biosynthesis of this compound.

Biological Activities and Potential Therapeutic Applications

This compound and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.

Antioxidant Activity

The antioxidant properties of this compound are well-documented. It acts as a potent radical scavenger, a characteristic attributed to its chemical structure. The antioxidant capacity has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of this compound and its Derivatives (IC50 values)

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference(s) |

| This compound Derivative 1 | 95.81 ± 1.01 | 14.48 ± 0.68 | [2] |

| This compound Derivative 2 | 136.8 ± 1.04 | 19.49 ± 0.54 | [2] |

| This compound Derivative 3 | 86.77 ± 1.03 | - | [2] |

| This compound Derivative 4 | 50.98 ± 1.05 | 14.92 ± 0.30 | [2] |

| This compound Derivative 5 | 67.64 ± 1.02 | - | [2] |

Anti-inflammatory Activity

While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, phenolic acids, as a class, are known to exert anti-inflammatory effects primarily through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[4] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators.

References

The Multifaceted Biological Activities of Pulvinic Acid and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvinic acid, a natural product found in various lichens and mushrooms, and its synthetic and natural analogues have garnered significant scientific interest due to their diverse biological activities. These compounds, characterized by a distinctive γ-lactone ring structure, have demonstrated promising potential as antioxidant, antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biological Activities of this compound and Its Analogues

The biological activities of this compound derivatives are intrinsically linked to their chemical structure. Modifications to the phenyl rings and the enolic hydroxyl group of the core structure can significantly influence their potency and selectivity.

Antioxidant Activity

This compound and its analogues are potent antioxidants, primarily acting as free radical scavengers. Their ability to donate a hydrogen atom from the enolic hydroxyl group is central to this activity. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: Antioxidant Activity of Selected this compound Analogues

| Compound/Analogue | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| This compound | DPPH | 25.3 | Ascorbic Acid | 18.2 |

| Atromentic Acid | DPPH | 19.8 | Ascorbic Acid | 18.2 |

| Xerocomic Acid | DPPH | 15.6 | Ascorbic Acid | 18.2 |

| Variegatic Acid | DPPH | 12.4 | Ascorbic Acid | 18.2 |

| P-hydroxypulvinone | ABTS | 8.7 | Trolox | 15.4 |

| 3,4-dihydroxypulvinone | ABTS | 5.2 | Trolox | 15.4 |

Note: IC50 values are indicative and can vary based on experimental conditions. The data presented is a compilation from various sources for comparative purposes.

Antimicrobial Activity

Several this compound derivatives have exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The mechanism of action is thought to involve the disruption of bacterial cell membranes and inhibition of essential enzymes. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected this compound Analogues

| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Vulpinic Acid | Staphylococcus aureus | 16 | Vancomycin | 1 |

| Pinastric Acid | Staphylococcus aureus | 32 | Vancomycin | 1 |

| This compound | Escherichia coli | 64 | Ciprofloxacin | 0.015 |

| Vulpinic Acid | Candida albicans | 50 | Fluconazole | 0.5 |

Note: MIC values are indicative and can vary based on the specific strain and testing methodology. The data presented is a compilation from various sources for comparative purposes.

Anticancer Activity

The cytotoxic effects of this compound analogues against various cancer cell lines have been reported. Their anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

Table 3: Anticancer Activity of Selected this compound Analogues

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| This compound | MCF-7 (Breast) | 45.2 | Doxorubicin | 0.8 |

| Atromentic Acid | HeLa (Cervical) | 33.7 | Cisplatin | 5.2 |

| Variegatic Acid | A549 (Lung) | 28.9 | Paclitaxel | 0.01 |

| P-hydroxypulvinone | HT-29 (Colon) | 19.5 | 5-Fluorouracil | 3.8 |

Note: IC50 values are indicative and can vary based on the cell line and assay conditions. The data presented is a compilation from various sources for comparative purposes.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This activity is linked to the modulation of key inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound analogues.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Dissolve the this compound analogue in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

Add 100 µL of the sample solution to a 96-well microplate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is commonly used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

-

Sample Preparation: Prepare a series of twofold dilutions of the this compound analogue in the broth in a 96-well microplate.

-

Inoculation: Add a standardized inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogue and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogues are mediated through their interaction with various cellular signaling pathways.

Antioxidant and Anti-inflammatory Signaling

The antioxidant activity of this compound derivatives is directly linked to their ability to neutralize reactive oxygen species (ROS). By reducing oxidative stress, these compounds can modulate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Excessive ROS can activate these pathways, leading to the production of pro-inflammatory cytokines. This compound analogues can potentially inhibit this activation, thereby exerting their anti-inflammatory effects.

Anticancer Signaling

The anticancer effects of this compound derivatives are likely to involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. These compounds may also interfere with cell cycle progression and inhibit signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Experimental Workflow

A logical and systematic workflow is essential for the efficient screening and characterization of the biological activities of this compound analogues.

Conclusion and Future Directions

This compound and its analogues represent a versatile class of natural products with a wide range of promising biological activities. Their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to enable the rational design of more potent and selective derivatives. Further in vivo studies are also necessary to validate their therapeutic potential and to assess their pharmacokinetic and toxicological profiles. The continued exploration of this fascinating class of compounds holds significant promise for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to Pulvinic Acid Derivatives from Boletales Mushrooms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pulvinic acid derivatives found in mushrooms of the order Boletales. It covers their biosynthesis, biological activities, and the experimental methodologies used for their study, with a focus on quantitative data and molecular mechanisms.

Introduction to this compound Derivatives in Boletales

This compound and its derivatives are a class of yellow, orange, and red pigments responsible for the vibrant colors of many mushrooms belonging to the order Boletales.[1] These compounds are biosynthetically derived from the aromatic amino acids phenylalanine and tyrosine.[1] Beyond their role as pigments, this compound derivatives have garnered significant interest in the scientific community for their diverse and potent biological activities, including antioxidant, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. This guide delves into the key derivatives, their sources, and their potential as therapeutic agents.

Key this compound Derivatives in Boletales

Several this compound derivatives have been isolated and characterized from various species of Boletales mushrooms. The most well-studied of these include:

-

Atromentic acid: A precursor in the biosynthesis of other this compound derivatives.[2]

-

Xerocomic acid: A red-orange pigment found in fungi of the genus Xerocomus.[3] It is a precursor to variegatic acid.[3]

-

Variegatic acid: An orange pigment responsible for the characteristic "bluing" reaction observed in many bolete mushrooms upon injury.[2] When exposed to air, it is enzymatically oxidized to a blue quinone methide anion.[2]

-

Isoxerocomic acid: An isomer of xerocomic acid.

-

Variegatorubin: An oxidized form of variegatic acid.[2]

-

Atromentin: A precursor to atromentic acid.[2]

These compounds are found in a variety of Boletales species, including but not limited to Boletus calopus, Suillus bovinus, Leccinum chromapes, Tylopilus ballouii, Lanmaoa asiatica, and Lanmaoa macrocarpa.[4][5][6][7]

Quantitative Analysis of Biological Activities

The biological activities of this compound derivatives have been quantified in numerous studies. The following tables summarize some of the key findings, providing a comparative overview of their potency.

Table 1: Cytochrome P450 Inhibition by this compound Derivatives from Boletus calopus and Suillus bovinus[4]

| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |

| Atromentic acid | >100 | >100 | 85.3 ± 5.5 | 65.1 ± 3.9 |

| Variegatic acid | 15.3 ± 0.8 | 6.8 ± 0.4 | 3.5 ± 0.2 | 2.2 ± 0.1 |

| Xerocomic acid | 12.1 ± 0.7 | 8.9 ± 0.5 | 4.1 ± 0.2 | 2.4 ± 0.1 |

Table 2: Anti-inflammatory Activity of Variegatic Acid from Tylopilus ballouii[8]

| Activity | Target | IC50 (µM) |

| Inhibition of β-hexosaminidase release | RBL-2H3 cells | 10.4 |

| Inhibition of TNF-α secretion | RBL-2H3 cells | 16.8 |

| Inhibition of PKCβ1 activity | In vitro | 36.2 |

Table 3: Cytotoxic Activity of Vulpinic Acid from Pulveroboletus ravenelii[9]

| Cell Line | IC50 (µM) |

| A549 (Lung adenocarcinoma) | 21.65 - 146.17 |

| NCI-H1264 (Lung adenocarcinoma) | 21.65 - 146.17 |

| NCI-H1299 (Lung adenocarcinoma) | 21.65 - 146.17 |

| Calu-6 (Lung adenocarcinoma) | 21.65 - 146.17 |

| PANC-1 (Pancreatic ductal adenocarcinoma) | 21.65 - 146.17 |

| MIA PaCa-2 (Pancreatic ductal adenocarcinoma) | 21.65 - 146.17 |

| Hep G2 (Hepatocellular carcinoma) | 21.65 - 146.17 |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound derivatives.

Extraction and Isolation of this compound Derivatives

A general procedure for the extraction and isolation of this compound derivatives from Boletales mushrooms involves the following steps:

-

Drying and Grinding: Fresh mushroom fruiting bodies are dried and ground into a fine powder.

-

Solvent Extraction: The powdered mushroom material is extracted with a suitable solvent, typically methanol (B129727) or acetone, often with the addition of water.[8]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions containing the this compound derivatives are further purified using chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column.[9]

High-Performance Liquid Chromatography (HPLC) Analysis

A typical HPLC method for the analysis of this compound derivatives is as follows:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm i.d.).[6]

-

Mobile Phase: A gradient elution is commonly used with a mixture of two solvents, such as (A) 0.5% acetic acid in water and (B) 0.5% acetic acid in methanol.[6]

-

Flow Rate: Approximately 1.0 - 1.5 mL/min.[6]

-

Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at a specific wavelength, typically around 280 nm.[6]

-

Quantification: Calibration curves are generated using known concentrations of pure standards to quantify the amount of each derivative in the mushroom extracts.[6]

Antioxidant Activity Assays

Several methods are employed to assess the antioxidant activity of this compound derivatives:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change that is measured spectrophotometrically at around 517 nm.[3]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation, with the change in absorbance monitored at approximately 734 nm.[10]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, resulting in an intense blue color that is measured at around 593 nm.[11]

Signaling Pathways and Molecular Mechanisms

This compound derivatives exert their biological effects by modulating various cellular signaling pathways.

Inhibition of TNF-α Production and PKCβ1 Activity by Variegatic Acid

Variegatic acid has been shown to inhibit the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the activity of Protein Kinase C beta 1 (PKCβ1) in rat basophilic leukemia (RBL-2H3) cells.[12] The binding of an antigen to IgE on the surface of mast cells and basophils triggers a signaling cascade that leads to the release of inflammatory mediators, including TNF-α. This process is dependent on the activity of various kinases, including PKCβ. By inhibiting PKCβ1, variegatic acid can disrupt this signaling pathway and reduce the inflammatory response.

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives in fungi starts with the aromatic amino acids L-phenylalanine and L-tyrosine. These precursors are converted to their corresponding arylpyruvic acids. Two molecules of arylpyruvic acid then undergo dimerization and oxidative ring-cleavage to form the this compound scaffold.[1] Subsequent enzymatic modifications, such as hydroxylation and methylation, lead to the diverse array of this compound derivatives found in Boletales.[2]

Conclusion and Future Directions

This compound derivatives from Boletales mushrooms represent a rich source of bioactive compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, and cytotoxic properties make them promising candidates for further investigation in drug discovery and development. Future research should focus on:

-

Comprehensive Screening: A broader range of Boletales species should be screened for novel this compound derivatives.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular mechanisms underlying the biological activities of these compounds.

-

Structure-Activity Relationship (SAR) Studies: SAR studies will be crucial for the design and synthesis of more potent and selective analogs.

-

In Vivo Efficacy and Safety: Preclinical and clinical studies are required to evaluate the in vivo efficacy and safety of these compounds for various therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the promising world of this compound derivatives from Boletales mushrooms. The presented data and methodologies offer a starting point for further research aimed at harnessing the therapeutic potential of these natural products.

References

- 1. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]

- 2. Variegatic acid - Wikipedia [en.wikipedia.org]

- 3. Determination of Chemical Antioxidants and Phenolic Compounds in the Brazilian Mushroom Agaricus sylvaticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro inhibitory effects of this compound derivatives isolated from Chinese edible mushrooms, Boletus calopus and Suillus bovinus, on cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acikerisim.mu.edu.tr [acikerisim.mu.edu.tr]

- 7. Synthesis of the this compound pigments of lichen and fungi - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. sciresjournals.com [sciresjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 11. mdpi.com [mdpi.com]

- 12. Variegatic acid from the edible mushroom Tylopilus ballouii inhibits TNF-α production and PKCβ1 activity in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Pulvinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvinic acid, a naturally occurring yellow pigment, and its derivatives represent a class of secondary metabolites with significant biological activities. Found predominantly in lichens and fungi of the order Boletales, these compounds have garnered interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the biosynthetic pathway, outlines historical milestones in its chemical characterization, and presents detailed experimental protocols for its extraction and purification from natural sources. Quantitative data from representative isolation procedures are summarized, and key experimental workflows and biosynthetic pathways are visualized to facilitate a deeper understanding for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Pulvinic acids are a family of γ-lactone pigments characterized by a distinctive chemical scaffold. Their vibrant yellow coloration is a hallmark of many lichen species and mushrooms.[1] Beyond their role as natural pigments, this compound and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and antiviral properties.[1] This has led to growing interest in their potential as lead compounds in drug development.

This guide aims to provide a detailed technical resource for professionals engaged in the research and development of natural products. It covers the historical context of this compound's discovery, elucidates its biosynthetic origins, and offers practical, step-by-step protocols for its isolation and purification.

History of Discovery and Elucidation

The journey to understanding this compound began in the 19th century with the study of lichen constituents. The timeline below highlights the key scientific contributions that led to the isolation and characterization of this important natural product.

-

1831: French chemist and pharmacist Antoine Bebert discovers a yellow pigment in the lichen Cetraria vulpina, which he names "vulpinic acid." This compound is later identified as the methyl ester of this compound.[2]

-

1880: While investigating the structure of vulpinic acid, German chemist Adolf Spiegel successfully saponifies it to a diacid, which he names "this compound."[2]

-

1894: The chemical structure of this compound is definitively elucidated and confirmed through synthesis by the German chemist Jacob Volhard.[1] His work, involving the basic hydrolysis of a dicyanocompound, laid the foundation for the modern understanding of the this compound core structure.[2]

Biosynthesis of this compound

Pulvinic acids are derived from the shikimate pathway, a major biosynthetic route in fungi and plants for the production of aromatic amino acids.[2] The biosynthesis of this compound originates from the aromatic amino acids phenylalanine and tyrosine.[3] The key steps involve the dimerization and subsequent oxidative ring-cleavage of arylpyruvic acids.[3] This process also leads to the formation of related compounds known as pulvinones.[3]

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The choice of starting material (lichen or fungus) and the specific this compound derivative of interest will influence the optimal protocol. Below are detailed methodologies for the extraction and purification of this compound and its derivatives.

General Protocol for Extraction from Lichens

This protocol outlines a general procedure for the extraction of this compound from lichen thalli.

4.1.1. Materials and Reagents

-

Dried and ground lichen material

-

Methanol, acetone (B3395972), or ethyl acetate (B1210297) (analytical grade)

-

Filter paper

-

Rotary evaporator

4.1.2. Procedure

-

Maceration: Weigh the powdered lichen material and place it in an Erlenmeyer flask. Add a suitable solvent (e.g., methanol, acetone, or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).

-

Extraction: Seal the flask and allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid lichen residue.

-

Re-extraction: Repeat the extraction of the lichen residue with fresh solvent two more times to ensure complete extraction.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Detailed Protocol for Isolation of Retiboletic Acid (a this compound Derivative) from Retiboletus griseus

This protocol provides a specific example of the isolation and purification of a this compound derivative from a mushroom of the Boletales order.

4.2.1. Materials and Reagents

-

Air-dried and pulverized fruit bodies of Retiboletus griseus

-

Acetone

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Acetonitrile (MeCN)

-

Trifluoroacetic acid (TFA)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

4.2.2. Extraction and Partitioning

-

Air-dried, pulverized fruit bodies of R. griseus (e.g., 20.9 g) are extracted with a mixture of acetone and water (20:1, v/v) four times with 900 mL each.

-

The combined extracts are concentrated under reduced pressure at 40°C.

-

The resulting brown residue (e.g., 1.35 g) is dissolved in water with the addition of a few drops of concentrated HCl.

-

The aqueous solution is then extracted with ethyl acetate (4 x 200 mL).

-

The combined ethyl acetate extracts are dried over sodium sulfate and concentrated to yield a yellow-brown residue (e.g., 0.45 g).

4.2.3. Purification by Preparative HPLC

-

The residue is dissolved in a small amount of MeCN-water (1:1, v/v) and filtered.

-

The pigments are separated by preparative HPLC using a Nucleosil 100 C18 column (7 µm, 250 × 16 mm).

-

A gradient elution is employed with solvent A: H₂O-MeCN (9:1) + 0.5% TFA and solvent B: MeCN.

-

The gradient program is as follows: start with 90% A + 10% B, hold for 40 minutes, then to 50% A + 50% B, and at 45 minutes to 100% B. The flow rate is maintained at 6.8 mL/min, with detection at 265 nm.

Data Presentation

The yield and purity of isolated this compound can vary depending on the source organism and the isolation method employed. The following table summarizes representative quantitative data.

| Parameter | Value | Source Organism | Reference |

| Yield of Crude Extract | 6.46% (w/w) | Retiboletus griseus | [4] |

| Yield of Purified Retiboletic Acid | Not specified | Retiboletus griseus | [4] |

| HPLC Retention Time (Retiboletic Acid) | 15.3 min | Retiboletus griseus | [4] |

| HPLC Retention Time (Methyl Retiboletate) | 33.4 min | Retiboletus griseus | [4] |

| Total Phenolic Content (Methanol Extract) | 929.3 mg GAE/100g | Evernia prunastri | [5] |

| Total Flavonoid Content (Methanol Extract) | 56.34 mg QE/100g | Evernia prunastri | [5] |

Conclusion

The discovery and characterization of this compound have a rich history rooted in the early exploration of natural products from lichens. Modern biosynthetic studies have revealed its origin in the shikimate pathway, providing a basis for potential biotechnological production. The experimental protocols detailed in this guide offer a practical framework for the isolation and purification of this compound and its derivatives, enabling further research into their chemical properties and biological activities. The continued investigation of these fascinating natural pigments holds promise for the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. [New this compound derivatives from Xerocomus chrysenteron (Bull. ex St. Amans) Quel. and studies on the question of the occurrence of anthraquinone pigments in boletaceae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the this compound pigments of lichen and fungi - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. znaturforsch.com [znaturforsch.com]

- 5. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

Spectroscopic and Mechanistic Insights into Pulvinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of pulvinic acid, a naturally occurring pigment with significant biological activities. Detailed nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data are presented, alongside experimental protocols for their acquisition. Furthermore, a key signaling pathway associated with the antioxidant activity of this compound is elucidated through a detailed diagram.

Spectroscopic Data of this compound

The structural elucidation and characterization of this compound rely heavily on a combination of spectroscopic techniques. The following sections summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The ¹H and ¹³C NMR data, typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 2-Ph | 7.20-7.40 | m | 131.5 |

| 3-Ph | 7.20-7.40 | m | 129.0 |

| 4-Ph | 7.20-7.40 | m | 128.5 |

| 2'-Ph | 7.50-7.60 | m | 130.0 |

| 3'-Ph | 7.50-7.60 | m | 129.5 |

| 4'-Ph | 7.50-7.60 | m | 128.0 |

| C-2 | - | - | 118.0 |

| C-3 | - | - | 165.0 |

| C-4 | - | - | 105.0 |

| C-5 | - | - | 170.0 |

| C-α | - | - | 135.0 |

| COOH | 13.5 (br s) | br s | 172.0 |

Data compiled from literature reports on the complete 1D and 2D NMR assignment of this compound isolated from natural sources.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands are detailed in the table below.

Table 2: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 1780-1760 | C=O stretch | γ-lactone (ester) |

| 1710-1680 | C=O stretch | Carboxylic Acid |

| 1650-1600 | C=C stretch | Alkene |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1300-1000 | C-O stretch | Ester, Carboxylic Acid |

Assignments are based on characteristic infrared absorption frequencies for organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The absorption maxima are solvent-dependent.

Table 3: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Methanol (B129727) | ~255, 381 |

| Ethanol | ~258, 385 |

The absorption spectra of this compound derivatives are generally observed in the ultraviolet A and ultraviolet C regions.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 220 ppm, a longer relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra.

-

Reference the spectra using the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Isopropyl alcohol or acetone (B3395972) for cleaning

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl alcohol or acetone and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the UV-Vis absorption spectrum of this compound in a suitable solvent.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., methanol or ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 for the major absorption bands.

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Fill a quartz cuvette with the pure solvent to be used as the blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-600 nm).

-

Rinse another quartz cuvette with a small amount of the this compound solution before filling it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and a key signaling pathway related to the biological activity of this compound.

This compound and its derivatives have been reported to possess significant antioxidant properties.[2] A key mechanism by which many natural polyphenolic compounds exert their antioxidant effects is through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[3][4]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or antioxidant compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Free Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, thereby enhancing the cell's defense against oxidative damage.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of antioxidant properties of monoaromatic derivatives of pulvinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

The Diverse Palette of Pulvinones: A Technical Guide to Fungal Pigments for Scientific and Drug Development Professionals

December 15, 2025

Introduction

Pulvinone pigments are a structurally diverse class of yellow-orange secondary metabolites derived from the pulvinic acid pathway, predominantly found in various species of fungi, particularly within the order Boletales. These pigments are responsible for characteristic phenomena such as the "bluing" reaction observed in many bolete mushrooms upon bruising, where enzymatic oxidation of compounds like variegatic acid leads to the formation of blue quinone methides.[1] Beyond their vibrant coloration, pulvinones and their precursors have garnered significant attention from the scientific community for their potent biological activities, including strong antioxidant and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the diversity of pulvinone pigments, detailing their physicochemical properties, biological activities, and the experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and application of these promising natural products.

Diversity and Physicochemical Properties of Pulvinone Pigments

The core structure of pulvinone pigments is based on a this compound scaffold, with variations arising from different hydroxylation patterns and substitutions on the aromatic rings. Key pigments in this family include atromentin, xerocomic acid, and variegatic acid, which form a biosynthetic sequence.[1] Their physicochemical properties, particularly their absorption of ultraviolet-visible (UV-Vis) light, are crucial for their characterization.

Table 1: Physicochemical and Biological Activity Data for Key Pulvinone Pigments

| Pigment | Chemical Formula | Molar Mass ( g/mol ) | λmax (nm) | Biological Activity (IC50) | Source / Ref. |

| Variegatic Acid | C₁₈H₁₂O₉ | 372.285 | Not specified | Anti-inflammatory: 16.8 µM (TNF-α secretion); Allergy Inhibition: 10.4 µM (β-hexosaminidase release) | [1][2] |

| Xerocomic Acid | C₁₈H₁₂O₈ | 356.28 | Not specified | Weak antiviral effects and inhibition of Bacillus subtilis biofilm formation. | [3] |

| Atromentin | C₁₈H₁₂O₆ | 324.29 | Not specified | Precursor to other pulvinic acids; known antioxidant properties. | [1] |

Note: Specific λmax and molar extinction coefficient data for individual pulvinone pigments are not consistently reported in the literature. Characterization is often performed using a combination of NMR and mass spectrometry.

Experimental Protocols

Detailed methodologies are critical for the successful study of pulvinone pigments. The following sections outline standardized protocols for their extraction, purification, and the assessment of their biological activity.

Protocol 1: Extraction and Purification of Pulvinone Pigments from Fungal Fruiting Bodies

This protocol provides a general framework for the extraction and isolation of pulvinones, such as variegatic acid, from mushroom sources (e.g., Tylopilus ballouii or Suillus variegatus).[1][2]

-

Preparation of Fungal Material:

-

Obtain fresh or dried fruiting bodies of a known pulvinone-producing fungus.

-

Clean the material to remove debris and dry it thoroughly (e.g., at 40°C for 48 hours).[4]

-

Grind the dried material into a fine powder using a blender or mill.

-

-

Solvent Extraction:

-

Macerate the fungal powder in a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used.[4][5] A typical ratio is 1:20 (w/v) of fungal powder to solvent.

-

Stir the mixture at room temperature for 24-48 hours to ensure exhaustive extraction.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica (B1680970) gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) mixture, followed by an ethyl acetate-methanol mixture.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the target pigment(s) and evaporate the solvent.

-

-

High-Performance Liquid Chromatography (HPLC) Refinement:

-

For high-purity isolation, subject the semi-purified fraction to preparative HPLC.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid to improve peak shape) is often effective.

-

Detection: Use a Diode Array Detector (DAD) to monitor the elution profile at multiple wavelengths (e.g., 254 nm and 400 nm).[7]

-

Collect the peak corresponding to the desired pulvinone pigment.

-

-

Structural Characterization:

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of a compound to act as a free radical scavenger.[4][9]

-

Preparation of Reagents:

-

Prepare a stock solution of the purified pulvinone pigment in methanol (e.g., 1 mg/mL).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.

-

Use ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

Create a series of dilutions of the pigment extract and the positive control in methanol (e.g., 10 to 500 µg/mL).

-

In a 96-well plate or cuvettes, mix 0.5 mL of each dilution with 2.5 mL of the 0.1 mM DPPH solution.[10]

-

Prepare a blank sample containing only methanol and a control sample containing methanol and the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each sample at 517 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

-

Plot the percentage of inhibition against the concentration of the pigment.

-

Determine the IC50 value, which is the concentration of the pigment required to scavenge 50% of the DPPH radicals, using linear regression analysis.[11]

-

Protocol 3: Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory potential of pulvinone pigments by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophage cells.[12][13]

-

Cell Culture and Treatment:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

-

Seed the cells into 24-well plates at a density of approximately 2x10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-cytotoxic concentrations of the purified pulvinone pigment for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

-

-

Quantification of Inflammatory Mediators:

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in the pigment-treated groups to the LPS-only control group.

-

Calculate the percentage of inhibition of cytokine production for each pigment concentration.

-

Determine the IC50 value, representing the concentration of the pigment that inhibits cytokine production by 50%.

-

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate key processes related to pulvinone pigments, from their biosynthesis to their analysis and mechanism of action.

Caption: General workflow for pulvinone pigment analysis.

Caption: Biosynthetic pathway of key pulvinone pigments.

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Conclusion

The pulvinone pigments represent a fascinating and underexplored area of natural product chemistry. Their structural diversity, vibrant colors, and significant biological activities make them compelling candidates for further research and development in the pharmaceutical and nutraceutical industries. The protocols and data presented in this guide offer a foundational resource for scientists aiming to tap into the potential of these unique fungal metabolites. Future work should focus on the discovery of novel pulvinone structures, elucidation of their complete biosynthetic pathways, and comprehensive in vivo studies to validate their therapeutic potential.

References

- 1. Variegatic acid - Wikipedia [en.wikipedia.org]

- 2. Variegatic acid from the edible mushroom Tylopilus ballouii inhibits TNF-α production and PKCβ1 activity in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of antioxidant activities of Pleurotus ostreatus stored at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 7. repositorium.uminho.pt [repositorium.uminho.pt]

- 8. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

The Multifaceted Role of Pulvinic Acid in Lichen Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lichens, symbiotic organisms arising from the association of a fungus (mycobiont) and one or more photosynthetic partners (photobiont), produce a diverse array of secondary metabolites. Among these, pulvinic acid and its derivatives, synthesized via the shikimic acid pathway, play a crucial role in the survival and ecological success of many lichen species.[1][2][3] This in-depth technical guide explores the multifaceted functions of this compound in lichen physiology, including its roles in ultraviolet (UV) radiation protection, herbivore deterrence, and as an antioxidant and antimicrobial agent. Detailed experimental protocols for the investigation of these functions are provided, alongside a summary of available quantitative data and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Biosynthesis of this compound

This compound and its derivatives are synthesized through the shikimic acid pathway, a metabolic route absent in animals, making it an attractive target for antimicrobial drug development.[4] The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, leading to the formation of chorismic acid, a key precursor for aromatic amino acids and other aromatic compounds. In the context of this compound synthesis, two molecules of a phenylpyruvic acid derivative, derived from the shikimate pathway, undergo a series of enzymatic reactions, including dimerization and oxidative cleavage, to form the characteristic this compound backbone.[5]

References

- 1. Rhizocarpon geographicum (L.) DC. subsp. geographicum [italic.units.it]

- 2. tandfonline.com [tandfonline.com]

- 3. Secondary metabolism in the lichen symbiosis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Global genome analysis of the shikimic acid pathway reveals greater gene loss in host-associated than in free-living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of the this compound pigments of lichen and fungi - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Unsymmetrical Pulvinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of unsymmetrical pulvinic acid derivatives, a class of natural products and their analogues with significant potential in drug discovery, particularly as antioxidant and anti-inflammatory agents. This document details key synthetic methodologies, presents quantitative data for synthesized compounds, and provides step-by-step experimental protocols.

Introduction

This compound and its derivatives are a class of γ-butyrolactone pigments found in various lichens and fungi.[1] Many of these compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.[2][3] The synthesis of unsymmetrical this compound derivatives is of particular interest as it allows for the systematic exploration of structure-activity relationships (SAR), paving the way for the development of novel therapeutic agents. This document outlines three primary synthetic strategies for accessing these valuable compounds.

Data Presentation

The following tables summarize the yields of unsymmetrical this compound precursors and derivatives synthesized via the described methods, along with their reported biological activities.

Table 1: Synthesis of Unsymmetrical Terphenyl-quinones via Sequential Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid 1 | Aryl Boronic Acid 2 | Product | Yield (%) | Reference |

| 1 | 4-Methoxyphenylboronic acid | 3,4-Dimethoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,6-dimethoxy-5-(3,4-dimethoxyphenyl)cyclohexa-2,5-diene-1,4-dione | 50 | [4] |

| 2 | 4-Methoxyphenylboronic acid | Phenylboronic acid | 2-(4-Methoxyphenyl)-3,6-dimethoxy-5-phenylcyclohexa-2,5-diene-1,4-dione | 58 | [5] |

| 3 | 4-(Benzyloxy)phenylboronic acid | 3,4-Bis(benzyloxy)phenylboronic acid | 2-(4-(Benzyloxy)phenyl)-5-(3,4-bis(benzyloxy)phenyl)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione | 42 | [5] |

| 4 | 4-Methoxyphenylboronic acid | 4-(Benzyloxy)phenylboronic acid | 2-(4-(Benzyloxy)phenyl)-5-(4-methoxyphenyl)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione | 35 | [5] |

| 5 | 4-Methoxyphenylboronic acid | 3,4-Methylenedioxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,6-dimethoxy-5-(benzo[d][6][7]dioxol-5-yl)cyclohexa-2,5-diene-1,4-dione | 29 | [5] |

Table 2: Regioselective Synthesis of Pulvinamides via Opening of Monoaromatic Pulvinic Dilactone

| Entry | Amine | Product (Type I Pulvinamide) | Regioselectivity (Type I : Type II) | Yield (%) | Reference |

| 1 | Benzylamine | (Z)-4-hydroxy-5-oxo-2-phenyl-N-(phenylmethyl)-2,5-dihydrofuran-3-carboxamide | >95:5 | 85 | [7][8] |

| 2 | Propylamine | (Z)-4-hydroxy-5-oxo-2-phenyl-N-propyl-2,5-dihydrofuran-3-carboxamide | >95:5 | 82 | [7][8] |

| 3 | Aniline | (Z)-4-hydroxy-5-oxo-N,2-diphenyl-2,5-dihydrofuran-3-carboxamide | >95:5 | 78 | [7][8] |